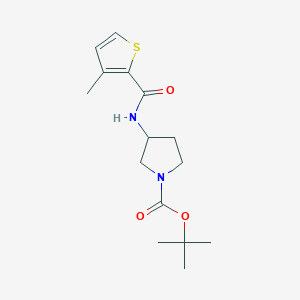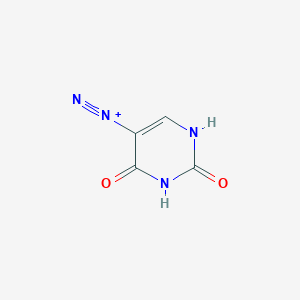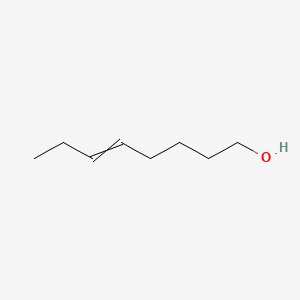![molecular formula C21H21F2N5O B12508579 [1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508579.png)
[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and fluorinated phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Introduction of the Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a condensation reaction between a diamine and a dihaloalkane.
Coupling Reactions: The final step involves coupling the triazole and piperazine intermediates using appropriate coupling agents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the triazole ring to yield dihydrotriazole derivatives.
Substitution: The fluorinated phenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of fluorescent tags for imaging studies.
Medicine:
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Studied for its ability to modulate neurotransmitter receptors.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The fluorinated phenyl groups enhance binding affinity and selectivity towards target proteins. The piperazine ring can modulate the compound’s pharmacokinetic properties, improving its bioavailability and stability.
Comparación Con Compuestos Similares
- [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- [1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- [1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone
Uniqueness:
- The presence of both fluorinated phenyl groups and a triazole ring makes this compound unique in terms of its chemical reactivity and biological activity.
- The specific substitution pattern on the phenyl rings can significantly influence the compound’s pharmacological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C21H21F2N5O |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21F2N5O/c1-14-7-8-16(13-18(14)23)28-15(2)20(24-25-28)21(29)27-11-9-26(10-12-27)19-6-4-3-5-17(19)22/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
ZHZPANNECXMGSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
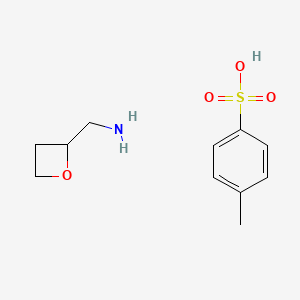

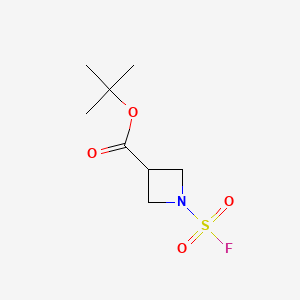
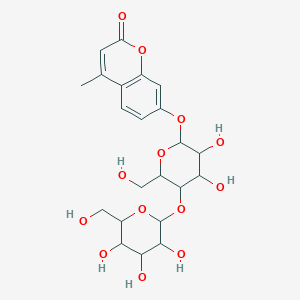



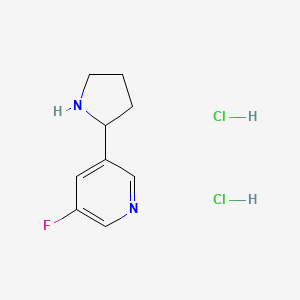
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
